2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester
CAS No.:
Cat. No.: VC16474651
Molecular Formula: C12H15BClN3O2
Molecular Weight: 279.53 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester -](/images/structure/VC16474651.png)
Specification
Molecular Formula | C12H15BClN3O2 |
---|---|
Molecular Weight | 279.53 g/mol |
IUPAC Name | 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-5-7-6-15-10(14)17-9(7)16-8/h5-6H,1-4H3,(H,15,16,17) |
Standard InChI Key | PKEHWNRIMIRNEM-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N2)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. At position 6, a boronic acid pinacol ester group is introduced, while position 2 is substituted with a chlorine atom . The pinacol ester moiety stabilizes the boronic acid, enhancing its reactivity in cross-coupling reactions.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2408429-69-4 | |
Molecular Formula | ||
Molecular Weight | 279.53 g/mol | |
Purity | Not specified |
Synthetic Methodologies
General Synthesis Strategies
Boronic acid pinacol esters are commonly synthesized via palladium-catalyzed borylation reactions. For example, 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-boronic acid pinacol ester (CAS 934178-97-9) is prepared using bis(pinacolato)diboron, PdCl(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and potassium acetate in 1,2-dimethoxyethane under microwave irradiation at 150°C for 10 minutes . This method achieves a 98% yield, suggesting its potential applicability to the synthesis of 2-chloro derivatives.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Borylation | PdCl(dppf), bis(pinacolato)diboron, KOA | 98% | |
Coupling | Pd(PPh), KCO, HO | 166.4 g |
Microwave-assisted synthesis (e.g., 150°C for 10 minutes) offers rapid reaction times and high efficiency, making it preferable for scale-up.
Applications in Drug Discovery
Role in Suzuki-Miyaura Cross-Coupling
The boronic ester group facilitates carbon-carbon bond formation in Suzuki reactions, enabling the synthesis of biaryl structures. For instance, 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4) is synthesized via coupling of a boronic ester with a chloropyrrolopyrimidine using Pd(PPh) and KCO . This highlights the utility of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester in constructing kinase inhibitors.
Biological Relevance
Pyrrolo[2,3-d]pyrimidine derivatives are prominent in kinase inhibition. US Patent US10538528B2 discloses compounds with a pyrrolo[2,3-d]pyrimidine core as inhibitors of Akt, Rsk, and S6K kinases, critical targets in oncology . The boronic ester moiety in this compound may serve as a handle for further functionalization to enhance selectivity or pharmacokinetic properties.
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